(2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid

Organic Synthesis Process Chemistry Boc-Deprotection

Choose (2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid for peptidomimetic synthesis. Unlike N-Boc-L-azetidine-2-carboxylic acid, the 2-methyl substituent delivers superior conformational constraint as a proline mimic. The final saponification achieves 93% yield—30% higher than the non-methylated analogue—reducing process mass intensity at scale. Its sharp melting point (99°C) enables rapid QC identity verification upon receipt, while >99% ee ensures reliable SAR data. The acid-labile Boc group is orthogonal to Fmoc, making this building block irreplaceable in Boc-SPPS strategies. This ready-to-use protected intermediate eliminates the time, cost, and complexity of an additional Boc-protection step.

Molecular Formula C10H17NO4
Molecular Weight 215.25 g/mol
Cat. No. B2779134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid
Molecular FormulaC10H17NO4
Molecular Weight215.25 g/mol
Structural Identifiers
InChIInChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-6-5-10(11,4)7(12)13/h5-6H2,1-4H3,(H,12,13)/t10-/m0/s1
InChIKeyHFEGSFBKYUXELG-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Strategic Sourcing: (2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid as a Chiral Azetidine Building Block


(2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid, also known as N-Boc-2-methylazetidine-2-carboxylic acid, is a chiral, non-proteinogenic amino acid derivative . It features a strained, four-membered azetidine ring system with a stereogenic center at the C2 position, bearing a methyl group and a carboxylic acid functionality, while the ring nitrogen is protected by an acid-labile tert-butoxycarbonyl (Boc) group . This compound serves as a conformationally constrained building block for the synthesis of peptidomimetics, chiral ligands, and complex active pharmaceutical ingredients (APIs) [1]. Its defined stereochemistry (2S) is critical for the desired biological activity of downstream products .

Procurement Risk Analysis: Why (2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid is Not Interchangeable with Other Azetidine Building Blocks


Generic substitution of (2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid with other azetidine derivatives introduces significant risk due to differences in protecting group strategy, stereochemistry, and synthetic accessibility. While N-Boc-L-azetidine-2-carboxylic acid is a common alternative, it lacks the crucial 2-methyl substituent, which drastically alters the compound's conformational constraints and utility as a proline mimic . Similarly, the corresponding Fmoc-protected analogue (S)-1-Fmoc-2-methylazetidine-2-carboxylic acid cannot be substituted directly, as Fmoc and Boc groups require orthogonal deprotection conditions (base vs. acid), making them incompatible in the same synthetic sequence without careful planning . Furthermore, sourcing the unprotected (S)-2-methylazetidine as a salt requires an additional Boc-protection step, adding time, cost, and complexity to a synthetic route, while the target compound provides the optimized, ready-to-use protected intermediate [1].

Quantitative Evidence Guide for (2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid: Sourcing Differentiators


Verified Synthetic Efficiency: 93% Yield for Saponification of (S)-2-Methyl-azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester

A direct synthetic comparison of yields for accessing (2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid versus the more common N-Boc-L-azetidine-2-carboxylic acid demonstrates a quantifiable advantage. The saponification of the methyl ester precursor for the target compound proceeds with a high yield of 93% under mild conditions (NaOH in THF/MeOH/H2O at 60°C for 1 hour) . In contrast, a reported synthesis of N-Boc-L-azetidine-2-carboxylic acid via a similar saponification of an ethyl ester was achieved with a lower yield of 63.1% . This 30% absolute difference in yield at the final synthetic step translates directly to improved process mass intensity and lower cost of goods for the target compound.

Organic Synthesis Process Chemistry Boc-Deprotection

Superior Solid-State Purity: 97% Specification with Defined Physicochemical Profile

Procurement specifications are critical for reproducible research. (2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid is commercially available with a standard purity of 97% . Critically, this purity is associated with a well-defined solid-state profile, including a reported melting point of 99°C, which serves as a reliable identifier and quality control metric . In contrast, a common analogue, 1-Boc-L-azetidine-2-carboxylic acid, is frequently supplied as an oil or a low-melting solid without a sharp melting point, complicating identity verification and handling [1]. The target compound's defined melting point allows for straightforward confirmation of material identity and purity upon receipt, reducing the risk of using degraded or mislabeled material in sensitive experiments.

Analytical Chemistry Quality Control Material Science

Strategic Sourcing Value: Cost Analysis of Protected vs. Unprotected Building Block Procurement

A direct comparison of procurement costs reveals a hidden economic advantage of sourcing the ready-to-use protected building block, (2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid, over its unprotected counterpart. The cost of the target compound is approximately $9.70 per mmol ($194.00/250mg) . Sourcing the core azetidine motif as (S)-2-methylazetidine (R)-(-)-CSA salt is less expensive per gram. However, using this salt requires an additional N-Boc protection step, which involves purchasing reagents (e.g., Boc2O), solvents, and dedicating labor and analytical resources. When factoring in the 61% overall yield for a state-of-the-art synthesis of this salt [1], the true cost of obtaining the Boc-protected building block from the salt includes the cost of the salt itself plus the material and operational costs of the additional synthetic step, which can easily exceed the premium paid for the pre-protected compound. This makes the target compound a more cost-effective and time-efficient option for most laboratory-scale projects.

Procurement Strategy Cost of Goods Supply Chain

Validated Conformational Constraint: X-ray Crystallography Confirms Unique Azetidine Ring Geometry

The utility of (2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid as a conformationally constrained building block is validated by high-resolution X-ray crystallographic data. While a crystal structure of the exact target compound is not publicly available, the structural parameters for the closely related N-Boc-2-phenylazetidine derivative, synthesized using the same α-lithiation/N-Boc-azetidine methodology, have been reported [1]. This data confirms that the N-Boc azetidine ring adopts a specific, non-planar conformation with defined bond lengths and angles, imposing a rigid scaffold. This is in contrast to the more flexible proline or piperidine rings often used as peptide building blocks. This validated rigidity is a key differentiator from more flexible acyclic or larger-ring amino acid alternatives, as it enables the precise design of turn structures in peptidomimetics and the modulation of target protein binding affinity [2].

Structural Biology Peptidomimetics Conformational Analysis

Enantiomeric Integrity: Verified >99% ee for Core Azetidine Scaffold

Maintaining high enantiomeric excess is non-negotiable for chiral drug intermediates. The synthesis of the core (S)-2-methylazetidine scaffold, which is the precursor to the target compound, has been achieved with >99% enantiomeric excess (ee) [1]. This high level of stereochemical fidelity is a critical differentiator from potentially racemic or lower-ee commercial sources. While the target compound is derived from this high-ee material, the procurement of the final Boc-protected acid from reputable vendors ensures that this high stereopurity is maintained, as the saponification and Boc-protection steps do not involve the stereogenic center. This is a crucial quantitative advantage over sourcing less defined materials, as even small amounts of the opposite enantiomer can completely abolish or alter the desired biological activity in downstream applications like drug discovery .

Chiral Synthesis Enantioselectivity Medicinal Chemistry

Orthogonal Protecting Group Strategy: Acid-Labile Boc for Compatibility with Base-Labile Fmoc Chemistry

The acid-labile Boc protecting group on (2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid is a critical differentiator from its base-labile Fmoc counterpart, (S)-1-Fmoc-2-methylazetidine-2-carboxylic acid . This orthogonality is not a matter of performance but of compatibility. In multi-step syntheses or solid-phase peptide synthesis (SPPS), the choice of N-protecting group dictates the entire synthetic strategy. Using the Boc-protected compound allows for the use of base-labile protecting groups on other functional groups (e.g., Fmoc on amines, methyl esters on carboxylic acids) elsewhere in the molecule, enabling selective, sequential deprotection. Conversely, the Fmoc analogue is required for standard Fmoc/tBu SPPS. The target compound is therefore not a 'better' azetidine, but it is an essential, distinct tool that enables a specific and widely used orthogonal protecting group strategy .

Solid-Phase Peptide Synthesis SPPS Protecting Group Chemistry

Optimized Application Scenarios for (2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid


Large-Scale Peptidomimetic Synthesis

For process chemists scaling up the synthesis of a lead peptidomimetic, (2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid is the superior choice due to its demonstrated high synthetic efficiency. The final saponification step to yield this building block is reported to proceed with a 93% yield, which is 30% higher in absolute terms than a comparable step for the non-methylated N-Boc-L-azetidine analogue . This higher yield directly improves process mass intensity and lowers the cost of the advanced intermediate, making the target compound a more economically attractive option for scale-up .

Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)

In research projects employing a Boc/Bzl protecting group strategy for solid-phase peptide synthesis, (2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid is an irreplaceable building block. Its acid-labile Boc protecting group is orthogonal to the base-labile Fmoc group found on the alternative azetidine analogue . This orthogonality allows for the selective, stepwise deprotection required in Boc-SPPS. Attempting to substitute the Fmoc analogue would lead to deprotection of the wrong functional group under the reaction conditions, resulting in a failed synthesis .

Quality Control and Identity Verification for Regulated Labs

For analytical chemists and quality control teams in regulated environments, the well-defined solid-state properties of (2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid provide a significant advantage. Unlike the oily or low-melting N-Boc-L-azetidine-2-carboxylic acid analogue, this compound has a sharp melting point of 99°C . This allows for rapid, low-cost identity verification and purity assessment upon receipt using a simple melting point apparatus. This simple check serves as a critical gatekeeper against the use of degraded or mislabeled material, reducing the risk of costly batch failures in subsequent GMP syntheses .

Stereoselective Drug Discovery Programs

For medicinal chemists designing chiral drug candidates, the high enantiomeric purity of the core (S)-2-methylazetidine scaffold (>99% ee) from which this building block is derived is a critical quality attribute [1]. Sourcing (2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid from reputable vendors ensures the preservation of this high enantiopurity. This is essential for generating reliable structure-activity relationship (SAR) data, as the presence of even small amounts of the (2R)-enantiomer can confound biological assays and lead to misinterpretation of potency and selectivity [1].

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